4-Propoxybenzaldehyde
Overview
Description
4-Propoxybenzaldehyde is an organic compound with the molecular formula C10H12O2. It is also known by other names such as p-Propoxybenzaldehyde and 4-n-Propoxybenzaldehyde . This compound is characterized by a benzene ring substituted with a propoxy group and an aldehyde group at the para position. It appears as a transparent, very pale yellow liquid .
Mechanism of Action
Target of Action
The primary target of 4-Propoxybenzaldehyde is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment found in many organisms. The inhibition of tyrosinase can lead to a decrease in melanin production .
Mode of Action
This compound acts as a competitive inhibitor of tyrosinase . This means that it competes with the natural substrate of the enzyme for the active site, thereby reducing the enzyme’s activity. When this compound binds to the active site of tyrosinase, it prevents the enzyme from catalyzing its natural reaction, thus inhibiting the production of melanin .
Biochemical Pathways
The main biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting tyrosinase, this compound disrupts the normal function of this pathway, leading to a decrease in melanin production .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . This can result in cellular effects such as changes in pigmentation.
Biochemical Analysis
Biochemical Properties
4-Propoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff base compounds. These compounds are formed through the reaction of this compound with aromatic amines, resulting in the formation of imine bonds. The interaction of this compound with enzymes, proteins, and other biomolecules is primarily through its aldehyde group, which can form covalent bonds with amino groups in proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. For example, the interaction of this compound with transcription factors can alter their binding to DNA, thereby influencing gene expression. Additionally, the compound can affect cellular metabolism by modifying the activity of metabolic enzymes .
Molecular Mechanism
The mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The aldehyde group of this compound can react with amino groups in proteins and enzymes, leading to the formation of Schiff bases. This covalent modification can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These effects are dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as the activation of certain enzymes and the modulation of gene expression. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can be metabolized by aldehyde dehydrogenases, which convert it into the corresponding carboxylic acid. This metabolic conversion can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) during its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its localization within cells can influence its interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its localization within the cytoplasm can affect its interactions with metabolic enzymes and other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propoxybenzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or ethanol under reflux conditions . The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+1-Bromopropane→this compound+HBr
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-propoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-propoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming products such as hydrazones and oximes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrazine or hydroxylamine in ethanol.
Major Products
Oxidation: 4-Propoxybenzoic acid.
Reduction: 4-Propoxybenzyl alcohol.
Substitution: this compound hydrazone and this compound oxime.
Scientific Research Applications
4-Propoxybenzaldehyde has several applications in scientific research:
Medicine: Research has explored its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
4-Propoxybenzaldehyde can be compared with other similar compounds such as:
4-Butoxybenzaldehyde: Similar structure but with a butoxy group instead of a propoxy group. It has different physical properties and reactivity.
4-Ethoxybenzaldehyde: Contains an ethoxy group, making it less bulky than this compound.
4-Methoxybenzaldehyde: Has a methoxy group, which is even smaller and more reactive than the propoxy group.
The uniqueness of this compound lies in its specific balance of steric and electronic effects, making it suitable for particular synthetic applications and biological interactions .
Properties
IUPAC Name |
4-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXZWMCBNMMYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063991 | |
Record name | Benzaldehyde, 4-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5736-85-6 | |
Record name | 4-Propoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5736-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propoxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Propoxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-propoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PROPOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW6V9S3I7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques are valuable for identifying 4-propoxybenzaldehyde?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying this compound. [] Both proton (1H) and carbon-13 (13C) NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) spectra, provide crucial structural information. [] Analyzing these spectra allows researchers to determine the compound's structure and confirm its identity. []
Q2: Can this compound be used to synthesize other compounds with biological activity?
A2: Yes, this compound can act as a starting material in synthesizing biologically active molecules. For instance, it reacts with α-Tetralone via a Claisen–Schmidt condensation to yield (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one. [] This resulting α-tetralone condensate has shown promising antioxidant, antidiabetic, and anti-inflammatory properties in vitro. []
Q3: What computational chemistry techniques have been employed to study this compound derivatives?
A3: Computational studies have been conducted on derivatives like (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one. [] Researchers have employed methods such as HOMO-LUMO energy calculations, molecular electrostatic potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, nonlinear optical (NLO) property prediction, topological charge distribution analysis, and Mulliken population analysis. [] These computational approaches provide insights into electronic properties, reactivity, and intermolecular interactions of these compounds. []
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